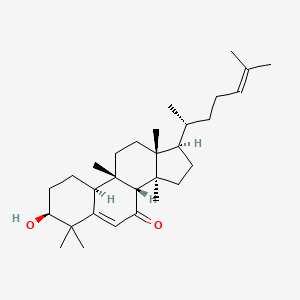

7-Oxo-10alpha-cucurbitadienol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)21-14-15-30(8)26-24(31)18-23-22(12-13-25(32)27(23,4)5)28(26,6)16-17-29(21,30)7/h10,18,20-22,25-26,32H,9,11-17H2,1-8H3/t20-,21-,22-,25+,26-,28+,29-,30+/m1/s1 |

InChI Key |

WPHOBDITIAIXKJ-MVAYMFADSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2C(=O)C=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2C(=O)C=C4C3CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 7 Oxo 10alpha Cucurbitadienol

Plant Sources and Geographic Distribution

The presence of 7-Oxo-10alpha-cucurbitadienol has been documented in specific plant species, with its seeds being a particularly rich source. The geographical spread of these plants influences the availability of this compound for scientific investigation.

Trichosanthes kirilowii Seeds as a Primary Source

The seeds of Trichosanthes kirilowii, a flowering plant belonging to the Cucurbitaceae family, are a well-established primary source of this compound. nih.govmedchemexpress.cnfda.gov This plant, commonly known as Chinese cucumber or Chinese snake gourd, is native to East Asia. wikipedia.orgpicturethisai.com Its natural habitat encompasses regions of China, including the provinces of Henan, Shandong, Hebei, Shanxi, and Shaanxi. wikipedia.orgwikimedia.org The distribution of Trichosanthes kirilowii also extends to Japan, Indo-China, Mongolia, and Vietnam, where it primarily grows in the temperate biome. picturethisai.comtheferns.infokew.org

Identification in Other Plant Species and Derivatives

Beyond its primary source, derivatives of this compound have been identified in other plant species. Notably, this compound acetate (B1210297) has been reported in Rhinanthus angustifolius subsp. grandiflorus. This finding indicates a broader distribution of related compounds within the plant kingdom, suggesting that other species may also serve as potential sources for this and similar triterpenoids.

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources rely on a combination of advanced chromatographic techniques. These methods are crucial for obtaining the compound in a pure form, suitable for structural elucidation and bioactivity studies.

Column Chromatography

Column chromatography is a fundamental technique employed in the initial separation of this compound from crude plant extracts. This method facilitates the fractionation of complex mixtures based on the differential adsorption of compounds to a stationary phase. In the context of triterpenoid (B12794562) isolation, silica gel is a commonly used adsorbent. While specific protocols for this compound are not extensively detailed in the provided search results, the general approach for related compounds involves passing the extract through a column packed with silica gel and eluting with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. This process allows for the separation of compounds with varying polarities, with triterpenoids like cucurbitadienol (B1255190) derivatives being collected in specific fractions. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is instrumental in the fine purification of this compound. oup.com Following initial fractionation by column chromatography, HPLC is often used to isolate the compound to a high degree of purity. nih.gov Reverse-phase HPLC, utilizing a C18 column, is a common approach for the separation of triterpenoids. scispace.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. scispace.com By carefully controlling the solvent gradient, baseline separation of closely related compounds can be achieved, yielding pure this compound.

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is another effective technique for the preparative isolation of natural products, including triterpenoids. researchgate.net MPLC operates at a higher pressure than traditional column chromatography, leading to faster separations and better resolution. It is particularly useful for processing larger quantities of extract compared to analytical HPLC. The principles of separation are similar to those of column chromatography and HPLC, often employing silica gel or other stationary phases with a suitable solvent system to achieve purification. researchgate.net This technique can serve as an intermediate purification step between column chromatography and HPLC, or as the final purification step for obtaining substantial amounts of the target compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique employed for the preliminary purification and separation of this compound from crude plant extracts. While specific retention factor (Rf) values are highly dependent on the exact chromatographic conditions, the separation of cucurbitane triterpenoids is typically achieved using silica gel plates as the stationary phase.

A common mobile phase for the separation of these types of compounds consists of a mixture of chloroform and methanol, often with the addition of water to modulate the polarity. For instance, a solvent system of chloroform-methanol-water in a ratio of 13:7:1 has been effectively used for the separation of similar triterpenoid saponins. The visualization of the separated spots on the TLC plate is typically accomplished by spraying with a 5% anisaldehyde-H2SO4 solution followed by heating, which imparts color to the otherwise invisible compounds. This allows for the identification and subsequent isolation of the band corresponding to this compound for further analysis.

Spectroscopic and Chemical Methods for Structural Elucidation

The precise three-dimensional structure of this compound has been determined through a combination of advanced spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. Key diagnostic signals would include those for the olefinic protons of the double bonds in the cucurbitane skeleton, typically resonating in the downfield region. The numerous methyl groups would appear as singlets in the upfield region. Protons adjacent to the hydroxyl and ketone functionalities would exhibit characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone at the C-7 position would be expected to resonate at a significantly downfield chemical shift, typically in the range of 200-220 ppm. The carbons of the double bonds would appear in the olefinic region (around 100-150 ppm). The carbon bearing the hydroxyl group would resonate in the range of 60-80 ppm. The numerous methyl, methylene, and methine carbons of the tetracyclic core would populate the upfield region of the spectrum.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. COSY experiments reveal proton-proton couplings, while HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.

Mass Spectrometry (MS, GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

In the analysis of 11-oxocucurbitadienol, a synonym for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed. The mass spectrum of this compound displays a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 440. frontiersin.org A prominent fragment ion is also observed at m/z 422, which corresponds to the loss of a water molecule ([M-H₂O]⁺) from the molecular ion, a characteristic fragmentation for alcohols. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also well-suited for the analysis of such compounds, particularly for their identification in complex mixtures.

| Ion | Mass-to-Charge Ratio (m/z) |

| Molecular Ion [M]⁺ | 440 |

| Fragment Ion [M-H₂O]⁺ | 422 |

This interactive data table summarizes the key mass spectrometry data for this compound.

Ancillary Chemical Derivatization for Structural Confirmation

Chemical derivatization is a technique used to modify a molecule to enhance its analytical properties, such as volatility for GC analysis or to facilitate structural confirmation. For triterpenoids like this compound, which contain hydroxyl groups, derivatization is a common practice.

A frequent derivatization strategy involves the conversion of the hydroxyl group into a trimethylsilyl (TMS) ether. This is achieved by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS). The resulting TMS ether is more volatile and thermally stable than the parent alcohol, leading to improved chromatographic behavior and sharper peaks in GC-MS analysis. The mass spectrum of the derivatized compound will show a corresponding increase in the molecular weight, confirming the presence and number of hydroxyl groups in the original molecule. This method can be instrumental in confirming the presence of the hydroxyl group in this compound.

Biosynthetic Pathways and Regulation of 7 Oxo 10alpha Cucurbitadienol

General Cucurbitacin Biosynthesis Overview

Cucurbitacins are secondary metabolites predominantly found in members of the Cucurbitaceae family, such as cucumber, melon, and watermelon. nih.govscilit.com Their biosynthesis is a branch of the isoprenoid pathway, originating from the cyclization of a linear precursor, 2,3-oxidosqualene (B107256). researchgate.netresearchgate.net This initial cyclization creates the fundamental tetracyclic cucurbitane skeleton, 19-(10→9β)-abeo-10α-lanost-5-ene. capes.gov.brnih.gov

Following the formation of this core structure, a cascade of oxidative modifications occurs. These reactions, primarily catalyzed by cytochrome P450 monooxygenases, introduce oxygen-containing functional groups—such as hydroxyls, ketones, and aldehydes—at various positions on the triterpenoid (B12794562) backbone. nih.govbiorxiv.org This extensive oxygenation is a hallmark of the cucurbitacin family. nih.gov Subsequent decorations, including acetylation and glycosylation, are carried out by acetyltransferases and glucosyltransferases, respectively, further diversifying the structures and their biological activities. researchgate.netnih.gov The entire process is under precise genetic control, with specific transcription factors regulating the expression of biosynthetic genes in different plant tissues and in response to environmental cues. mdpi.comresearchgate.net

Role of 2,3-Oxidosqualene and Cucurbitadienol (B1255190) as Precursors

The biosynthesis of all cucurbitacins, including 7-Oxo-10alpha-cucurbitadienol, begins with the precursor molecule 2,3-oxidosqualene. researchgate.netnih.gov This epoxide is a critical branch point in terpenoid metabolism, serving as the substrate for the synthesis of both primary metabolites like sterols (via cycloartenol (B190886) synthase) and a vast array of secondary metabolite triterpenoids. scispace.comfrontiersin.org

The first committed step in the cucurbitacin pathway is the enzymatic cyclization of 2,3-oxidosqualene to form cucurbitadienol. nih.govvulcanchem.com This reaction is pivotal as it establishes the characteristic cucurbitane skeleton. vulcanchem.com Cucurbitadienol is the direct precursor for all subsequent modifications leading to the various cucurbitacin derivatives. biorxiv.org Specifically for this compound, the foundational structure is 10α-cucurbitadienol, which then undergoes oxidation at the C-7 position. rsc.orgnih.gov The stereochemistry of the precursor, including the 10α configuration, is determined during the initial cyclization step and is crucial for the final structure of the molecule. rsc.orgrsc.org

Enzymatic Steps in the Biosynthetic Cascade

The transformation of the simple precursor 2,3-oxidosqualene into the complex this compound is orchestrated by several classes of enzymes, each playing a specific role in the biosynthetic assembly line.

Oxidosqualene Cyclase (OSC) / Cucurbitadienol Synthase (CbQ) Activity

The formation of the cucurbitane core is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (CbQ or CBS). nih.govnih.gov These enzymes are responsible for one of the most complex known reactions in biochemistry, folding the linear 2,3-oxidosqualene molecule and catalyzing a series of protonations, cyclizations, and rearrangements to yield the final tetracyclic product with precise stereochemical control. scispace.comnih.gov The product of this reaction is cucurbitadienol, which serves as the foundational scaffold for further modifications. nih.govbiorxiv.org The specific stereoisomer, 10α-cucurbitadienol, is a result of the specific folding and cyclization pattern dictated by the active site of the cucurbitadienol synthase enzyme. rsc.orgrsc.org

Cytochrome P450 (CYP) Monooxygenases in Oxidative Modifications (e.g., CYP87D18)

Following the creation of the cucurbitadienol skeleton, a host of Cytochrome P450 (CYP) monooxygenases introduce oxidative diversity. nih.govbiorxiv.org These enzymes are responsible for the hydroxylation and subsequent oxidation of various carbon atoms on the triterpenoid ring system. nih.gov For the synthesis of this compound, a key modification is the oxidation at the C-7 position to form a ketone group. nih.govresearchgate.net

While the specific C-7 oxidase for this compound has not been definitively identified, research on related compounds provides strong evidence for the involvement of CYPs. For instance, in Momordica charantia, the enzyme McCYP88L8 has been identified as a C-7 hydroxylase, which would be the first step in forming a 7-oxo group. nih.govnih.gov It is plausible that a subsequent dehydrogenase or a further oxidation step by a P450 enzyme converts this hydroxyl group into the ketone found in this compound. An analogous P450, CYP87D18 from Siraitia grosvenorii, has been shown to catalyze the oxidation of cucurbitadienol at the C-11 position to produce 11-oxo cucurbitadienol, demonstrating the capability of this enzyme family to perform such oxidative transformations on the cucurbitane skeleton. researchgate.net

Table 1: Examples of Characterized Cytochrome P450s in Cucurbitacin Biosynthesis

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| McCYP88L8 | Momordica charantia | C-7 hydroxylase on cucurbitadienol | nih.govnih.gov |

| McCYP88L7 | Momordica charantia | C-19 hydroxylase | nih.gov |

| CYP87D18 | Siraitia grosvenorii | C-11 oxidase on cucurbitadienol | researchgate.net |

| CsCYP88L2 | Cucumis sativus | C-19 hydroxylase | frontiersin.org |

Transcriptional and Metabolic Regulation of Biosynthesis

The biosynthesis of cucurbitacins is a tightly regulated process, controlled at both the transcriptional and metabolic levels. The expression of the biosynthetic genes, including the cucurbitadienol synthase and various P450s and transferases, is often coordinated and tissue-specific. researchgate.net

Key regulators of this pathway are basic helix-loop-helix (bHLH) transcription factors. researchgate.net In cucumber, for example, the transcription factors Bt (Bitter fruit) and Bl (Bitter leaf) specifically activate the cucurbitacin biosynthetic genes in the fruit and leaves, respectively. researchgate.netnih.gov This tissue-specific regulation ensures that the production of these defensive compounds is localized to the most vulnerable parts of the plant.

Furthermore, the biosynthesis of cucurbitacins is often induced by external stimuli such as herbivore attack or abiotic stress. mdpi.com Phytohormones like methyl jasmonate (MeJA) have been shown to upregulate the expression of key biosynthetic genes, including cucurbitadienol synthase and cytochrome P450s, leading to an increased accumulation of cucurbitacins and their precursors. scilit.compbsociety.org.pl This inducibility highlights the primary role of these compounds in plant defense. The metabolic state of the cell also plays a role, as the pathway competes for the precursor 2,3-oxidosqualene with essential metabolic routes like sterol biosynthesis. frontiersin.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 10α-cucurbitadienol |

| 11-oxo cucurbitadienol |

| 19-(10→9β)-abeo-10α-lanost-5-ene |

| 2,3-oxidosqualene |

| Cucurbitacin B |

| Cucurbitacin D |

| Cucurbitacin E |

| Cucurbitadienol |

Influence of Phytohormones (e.g., Methyl Jasmonate) on Accumulation

Phytohormones, such as methyl jasmonate (MeJA), play a significant role in regulating the biosynthesis and accumulation of secondary metabolites in plants, including the precursors to this compound. pbsociety.org.plnih.gov Jasmonates are signaling molecules involved in plant defense responses and growth regulation. nih.gov

Research on Siraitia grosvenorii has demonstrated that the exogenous application of MeJA can enhance the accumulation of key intermediates in the cucurbitane biosynthetic pathway. pbsociety.org.plbibliotekanauki.pl In one study, treatment with MeJA led to an increase in the concentration of squalene (B77637) and cucurbitadienol, direct precursors in the biosynthesis of cucurbitane-type triterpenoids. pbsociety.org.plbibliotekanauki.pl The effectiveness of MeJA was found to be dependent on both its concentration and the developmental stage of the plant tissue. pbsociety.org.plbibliotekanauki.pl

Specifically, the application of 500 μM MeJA to S. grosvenorii fruits at 30 days after flowering resulted in the highest accumulation of squalene and cucurbitadienol, with concentrations increasing by 1.2-fold compared to control groups. pbsociety.org.plbibliotekanauki.pl This increase in precursor accumulation correlated with the upregulation of key biosynthetic genes, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), squalene synthase (SQS), and cucurbitadienol synthase (CS). pbsociety.org.plbibliotekanauki.pl

**Table 1: Effect of Methyl Jasmonate (MeJA) on Precursor Accumulation in *Siraitia grosvenorii***

| Treatment | Squalene Concentration (μg/g DW) | Cucurbitadienol Concentration (μg/g DW) | Fold Increase vs. Control (Squalene) | Fold Increase vs. Control (Cucurbitadienol) |

|---|---|---|---|---|

| Control | ~0.36 | ~3.93 | 1.0 | 1.0 |

| 500 μM MeJA | 0.43 | 4.71 | 1.2 | 1.2 |

Data derived from studies on Siraitia grosvenorii. pbsociety.org.plbibliotekanauki.pl

Genetic Factors Regulating Cucurbitacin Pathways

The biosynthesis of cucurbitacins, including the pathway leading to this compound, is tightly controlled by a suite of genetic factors. researchgate.netnih.gov These include genes encoding the biosynthetic enzymes themselves, as well as transcription factors that regulate the expression of these genes in a tissue-specific manner. nih.govmaxapress.com

Key enzymes in the cucurbitacin pathway include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acetyltransferases (ACTs). nih.govoup.com The initial step is the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton, a reaction catalyzed by a specific OSC. nih.govoup.com Subsequent modifications by CYPs and ACTs lead to the vast diversity of cucurbitacin structures. nih.govnih.gov

The regulation of this pathway is largely governed by basic helix-loop-helix (bHLH) transcription factors. nih.govmaxapress.com In cucumber (Cucumis sativus), for instance, two such transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit), control the biosynthesis of cucurbitacin C in the leaves and fruit, respectively. researchgate.netnih.govmaxapress.com These transcription factors directly activate the expression of the biosynthetic genes. maxapress.com Similar regulatory mechanisms have been identified in other cucurbits like melon and watermelon, where homologous transcription factors regulate the production of different cucurbitacins. maxapress.commaxapress.com

Table 2: Key Genetic Regulators of Cucurbitacin Biosynthesis in Cucurbits

| Plant Species | Transcription Factor | Regulated Compound | Tissue Specificity |

|---|---|---|---|

| Cucumber (Cucumis sativus) | Bl (Bitter leaf) | Cucurbitacin C | Leaves |

| Cucumber (Cucumis sativus) | Bt (Bitter fruit) | Cucurbitacin C | Fruit |

| Melon (Cucumis melo) | CmBt | Cucurbitacin B | Fruit |

| Melon (Cucumis melo) | CmBr | Cucurbitacin B | Roots |

| Watermelon (Citrullus lanatus) | ClBt | Cucurbitacin E | Fruit |

Information compiled from comparative genomic and transcriptomic studies. nih.govmaxapress.commaxapress.com

Metabolic Engineering Strategies for Enhanced Production

The low abundance of many valuable natural products, including this compound and its precursors, in their native plant sources has spurred the development of metabolic engineering strategies to enhance their production. frontiersin.orgbiorxiv.org These approaches aim to harness the biosynthetic power of microorganisms or to create enhanced production platforms in plants.

Heterologous Expression in Engineered Microbes (e.g., Saccharomyces cerevisiae)

The baker's yeast, Saccharomyces cerevisiae, is a widely used microbial chassis for the heterologous production of natural products due to its well-characterized genetics and robustness in industrial fermentation processes. nih.gov Researchers have successfully engineered S. cerevisiae to produce cucurbitadienol, the key precursor to the cucurbitacin family. nih.govbiorxiv.org

Strategies for enhancing cucurbitadienol production in yeast involve a multi-modular approach. nih.gov This includes directing the metabolic flux towards the desired product, optimizing the efficiency of biosynthetic enzymes, and increasing the availability of precursors. nih.gov For instance, the introduction of a cucurbitadienol synthase gene is a primary step. google.com Further enhancements can be achieved by upregulating the mevalonate (B85504) (MVA) pathway, which provides the universal isoprenoid precursors. biorxiv.org One study reported achieving a cucurbitadienol titer of up to 6.1 g/L in a 5 L bioreactor through such optimization strategies. nih.gov

Table 3: Examples of Metabolic Engineering in Saccharomyces cerevisiae for Cucurbitadienol Production

| Engineering Strategy | Key Genes/Modifications | Reported Titer | Reference |

|---|---|---|---|

| Multi-modular optimization | Upregulation of MVA pathway, enzyme engineering, optimization of fermentation conditions | 6.1 g/L | nih.gov |

| Pathway construction | Heterologous expression of cucurbitadienol synthase and other pathway genes | 296.37 mg/L | biorxiv.orgbiorxiv.org |

Titers can vary significantly based on the specific strain, culture conditions, and engineering strategies employed.

Transient Expression Systems in Plants (e.g., Nicotiana benthamiana)

Transient expression in plants, particularly Nicotiana benthamiana, offers a rapid and scalable platform for producing plant-derived natural products like triterpenes. nih.gov This method involves the temporary introduction of genes into plant leaves, typically via agroinfiltration, which allows for the rapid testing and production of desired compounds without the need for stable genetic transformation. nih.govscience.gov

This system has been successfully used to produce cucurbitadienol. biorxiv.orgbiorxiv.org By co-expressing the necessary biosynthetic genes, such as a cucurbitadienol synthase, it is possible to divert the plant's native metabolic flux towards the synthesis of the target compound. biorxiv.org Yields can be further boosted by co-expressing enzymes that enhance the supply of the precursor, 2,3-oxidosqualene. biorxiv.org One study reported the production of cucurbitadienol in N. benthamiana leaves at a level of 94.8 mg/g of dry weight. biorxiv.orgbiorxiv.org This highlights the potential of transient expression systems for the rapid, gram-scale production of valuable triterpenoids. nih.gov

Chemical Synthesis and Structural Modifications of 7 Oxo 10alpha Cucurbitadienol

Total Synthesis Approaches to the Cucurbitane Skeleton

The total synthesis of the cucurbitane skeleton is a complex endeavor due to the presence of a unique tetracyclic framework often adorned with multiple stereocenters. nih.govacs.org A key precursor in the biosynthesis of many cucurbitacins is cucurbitadienol (B1255190), which is formed from the cyclization of 2,3-oxidosqualene (B107256). science.govbiorxiv.org

A notable de novo synthesis of a cucurbitane natural product, octanorcucurbitacin B, highlights a strategic departure from a biomimetic approach that would typically involve a lanostane (B1242432) intermediate. nih.govacs.org This particular synthesis commenced with a chiral enyne, progressing through an annulative cross-coupling and an intramolecular Heck reaction to construct a stereodefined polyunsaturated tetracycle. nih.govacs.orgresearchgate.net This intermediate, possessing the critical C9 and C13 quaternary centers, was then converted to octanorcucurbitacin B in a 12-step sequence. nih.govacs.orgresearchgate.net Key reactions in this sequence included a hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation. nih.govacs.orgresearchgate.net

Another innovative approach has been the bioinspired synthesis of cucurbalsaminones B and C, which also features the construction of the cucurbitane skeleton. rsc.org This synthesis started from the readily available lanosterol (B1674476) and involved a BF3·Et2O-promoted tandem epoxide ring-opening/Wagner–Meerwein rearrangement to form the cucurbitane core. rsc.org

These synthetic strategies underscore the significant progress made in assembling the complex cucurbitane framework, providing a foundation for the potential total synthesis of 7-oxo-10alpha-cucurbitadienol and other related compounds.

Semi-Synthesis of this compound Derivatives

While the total synthesis of complex natural products is a significant achievement, semi-synthesis, starting from naturally abundant precursors, offers a more practical route to obtaining derivatives for research. Cucurbitadienol, the parent compound of this compound, serves as a key starting material for generating various cucurbitacin analogs. science.govbiorxiv.org The biosynthesis of cucurbitacins involves multiple oxidative modifications of the cucurbitadienol skeleton, often carried out by cytochrome P450 enzymes and subsequent acetylations. biorxiv.org

For instance, two cucurbitacins, dihydrocucurbitacin B and cucurbitacin B, have been utilized as starting materials to create a library of 29 semi-synthetic derivatives. researchgate.net This highlights the feasibility of modifying naturally occurring cucurbitacins to explore structure-activity relationships. Although direct semi-synthesis of this compound derivatives from a specific precursor is not extensively detailed in the provided results, the principle of using related natural products as scaffolds is well-established in the field.

The isolation of this compound itself has been reported from natural sources like Trichosanthes kirilowii and the fruit of Siraitia grosvenorii. researchgate.netnih.govmdpi.comnih.gov This availability provides the essential starting material for further chemical modifications to produce novel derivatives.

Synthesis of Analogues and Homologs for Research Purposes

The synthesis of analogues and homologs of this compound is crucial for understanding the structural requirements for its biological activity and for developing new therapeutic leads. The modification of the cucurbitane skeleton can lead to compounds with altered or enhanced pharmacological profiles.

The synthesis of various derivatives and analogues of related triterpenes has been shown to be important for evaluating their inhibitory activities. science.gov For example, modifications at the C3 and C27 positions, as well as the presence of a carboxyl group at C28 and a double bond at C2', have been identified as important for the activity of certain triterpene inhibitors. science.gov

In the context of cucurbitacins, the creation of a library of semi-synthetic derivatives from dihydrocucurbitacin B and cucurbitacin B demonstrates a clear strategy for generating analogues for research. researchgate.net These efforts allow for a systematic investigation of how different functional groups and structural features influence biological activity. While specific syntheses of a wide range of this compound analogues are not detailed, the general methodologies applied to other cucurbitacins are directly applicable.

Regioselective Functionalization and Derivatization Strategies (e.g., Acetylation, Dihydrogenation)

Regioselective functionalization allows for the precise modification of a specific position on the complex cucurbitane skeleton, which is essential for creating well-defined derivatives.

Acetylation: The acetylation of hydroxyl groups is a common derivatization strategy. For example, this compound acetate (B1210297) has been identified in plant extracts. mdpi.com The acetyl derivative of this compound, along with the parent compound, has shown significant inhibitory activity in anti-inflammatory assays. researchgate.net This indicates that modification of the hydroxyl group at C-3 via acetylation is a synthetically accessible and pharmacologically relevant transformation.

Dihydrogenation: The reduction of double bonds is another key functionalization strategy. The 24-dihydro derivative of this compound has been synthesized and also demonstrated marked anti-inflammatory activity. researchgate.net This suggests that the saturation of the side-chain double bond can be achieved chemically and that this modification influences the biological profile of the molecule.

The ability to perform these regioselective reactions is critical for generating a diverse set of analogues to probe the structure-activity landscape of this compound. These strategies, including oxidation, reduction, and acylation, are fundamental tools in the medicinal chemistry of cucurbitane triterpenoids.

Pharmacological Investigations and Molecular Mechanisms of Action of 7 Oxo 10alpha Cucurbitadienol

Anti-inflammatory Activity and Related Pathways

7-Oxo-10alpha-cucurbitadienol has been identified as a potent anti-inflammatory agent. nih.govebi.ac.uk Its mechanisms of action involve the modulation of key inflammatory processes, including the inhibition of induced inflammation in animal models, the regulation of pro-inflammatory enzymes and the suppression of inflammatory signaling molecules.

Inhibition of TPA-Induced Inflammation in in vivo Models

In vivo studies have demonstrated the significant anti-inflammatory capacity of this compound. In a widely used model of topical inflammation, the compound was shown to markedly inhibit ear edema in mice induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netresearchgate.netresearchgate.net

Research has established a dose-dependent inhibitory effect. The 50% inhibitory dose (ID50) for TPA-induced inflammation was determined to be in the range of 0.4-0.7 mg per ear. researchgate.net This demonstrates a potent local anti-inflammatory effect. Further studies have corroborated these findings, highlighting the compound's marked inhibitory activity against TPA-induced inflammation in mice. researchgate.netscienceasia.orgmolaid.com

| Compound | Model | Effect |

| This compound | TPA-induced mouse ear edema | Marked inhibitory activity. researchgate.netresearchgate.netresearchgate.netscienceasia.org |

| Acetyl derivative of this compound | TPA-induced mouse ear edema | Marked inhibitory activity. researchgate.netresearchgate.netresearchgate.net |

| 24-dihydro derivative of this compound | TPA-induced mouse ear edema | Marked inhibitory activity. researchgate.netresearchgate.netresearchgate.net |

Modulation of Pro-inflammatory Mediators (e.g., COX-2, iNOS)

The anti-inflammatory effects of cucurbitane-type triterpenoids, including this compound, are linked to their ability to modulate pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov While direct studies on this compound are limited, research on related compounds like mogrosides, which share the cucurbitane skeleton, shows significant inhibition of iNOS and COX-2 expression. nih.govscribd.com This inhibition occurs at both the protein and mRNA levels, suggesting a regulatory role at the transcriptional level. scribd.com This modulation of pro-inflammatory mediators is a key mechanism in reducing the inflammatory response.

Suppression of Cytokines (e.g., TNF-α, IL-6, IL-1β)

The anti-inflammatory properties of compounds related to this compound also extend to the suppression of pro-inflammatory cytokines. Studies on mogrosides, for instance, have demonstrated a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. kesifaraci.com Furthermore, mogroside V has been shown to mitigate the production of pro-inflammatory mediators like TNF-α and interleukin-1β (IL-1β) in microglial cells. nih.gov This cytokine suppression is crucial in dampening the inflammatory cascade.

Anti-proliferative and Anti-tumorigenic Mechanisms in Pre-clinical Models

Beyond its anti-inflammatory effects, this compound and related compounds have demonstrated potential as anti-proliferative and anti-tumorigenic agents. These activities are attributed to the modulation of critical signaling pathways that control cell growth and survival.

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. researchgate.net Aberrant activation of this pathway is implicated in the development and progression of various cancers. Cucurbitacins, the class of compounds to which this compound belongs, are recognized as inhibitors of the JAK/STAT pathway. researchgate.netnih.gov

Specifically, cucurbitacin B has been shown to inhibit STAT3 signaling. researchgate.net Research indicates that cucurbitacins can prevent the phosphorylation of STAT3, a key event in the activation of this pathway. nih.gov By inhibiting the JAK/STAT pathway, these compounds can suppress the expression of downstream target genes that promote tumor cell proliferation and survival. univ-evry.fr This mechanism underlies the anti-proliferative and anti-tumorigenic effects observed in pre-clinical models.

Disruption of Actin Cytoskeleton and Cell Cycle Arrest (e.g., G2/M phase)

While direct experimental studies on this compound's effect on the actin cytoskeleton and cell cycle are limited, extensive research on related cucurbitacins provides significant insight into its potential mechanisms. Cucurbitacins are well-documented for their ability to interfere with cellular architecture and proliferation. For instance, Cucurbitacin E has been shown to induce the disruption of both actin and vimentin (B1176767) cytoskeletons in prostate carcinoma cells. scienceasia.org

This disruption of the cytoskeleton is often linked to an arrest of the cell cycle, a critical process for controlling cell division. Dihydrocucurbitacin-B, another related compound, has been observed to cause a G2/M phase arrest in B16F10 melanoma cells, an effect attributed to the disruption of the actin cytoskeleton and a decrease in the expression of key cell cycle proteins like cyclin-B1. researchgate.net Similarly, Cucurbitacin D can induce cell cycle arrest and apoptosis in cancer cells. scienceasia.org Furthermore, studies on mogroside V, a cucurbitane glycoside, show it can inhibit tumor growth by promoting cell cycle arrest. mdpi.com This body of evidence strongly suggests that cucurbitane-type triterpenoids as a class are potent modulators of the cytoskeleton and cell cycle, pointing to a probable, yet unconfirmed, similar activity for this compound.

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. The cucurbitacin family, to which this compound belongs, is widely recognized for its pro-apoptotic effects in various cancer cell lines. scienceasia.org Research on related compounds demonstrates these effects are often mediated through specific molecular pathways.

Cucurbitacin D, for example, is known to induce apoptosis by inhibiting signaling pathways such as STAT3 and NF-κB. scienceasia.org In studies on pancreatic cancer, mogroside V has been shown to exert its tumor growth inhibitory activity by promoting apoptosis. mdpi.com Extracts from Siraitia grosvenorii, a plant rich in cucurbitane glycosides, have also demonstrated the ability to induce apoptosis in A549 lung cancer cells. nih.gov These findings highlight a consistent pro-apoptotic activity across the cucurbitane class, suggesting that this compound may also function as a potential anti-tumor promoter by inducing programmed cell death in malignant cells. researchgate.net

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research into cucurbitane triterpenoids has revealed their potential to inhibit these processes. A notable example is mogroside V, which was found to inhibit lung cancer cell migration and invasion that had been induced by hypoglycemic conditions. mdpi.com The mechanism for this inhibition involved the disruption of the cytoskeleton and the reversal of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. mdpi.com This was accompanied by a dose-dependent decrease in the expression of proteins critical for cell motility, including Rho A, Rac1, and Cdc42. mdpi.com

Furthermore, the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to allow cell invasion, is another potential mechanism. Formulations containing Trichosanthis Fructus, a source of cucurbitacins, have been shown to reduce levels of MMP9. researchgate.net While direct studies on this compound are needed, the mechanistic evidence from related compounds suggests a strong potential for inhibiting cancer cell migration and invasion.

Immunomodulatory Effects

This compound has been specifically identified as having anti-inflammatory properties, a key aspect of immunomodulation. nih.govscienceasia.org Its activity has been demonstrated in preclinical models, such as its marked inhibitory effect on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice. researchgate.netresearchgate.net The 50% inhibitory dose (ID50) for this anti-inflammatory effect was reported to be between 0.4-0.7 mg per ear. researchgate.net This activity suggests the compound can interfere with inflammatory pathways. The broader class of cucurbitacins is known for potent anti-inflammatory and immunomodulatory activities, which may involve the modulation of cytokine production and immune cell function. researchgate.netresearchgate.net

Enzyme Inhibition Activities (e.g., Cholinesterases, Amylase, Glucosidase, Tyrosinase from Rhinanthus angustifolius extracts)

Recent phytochemical analysis has identified this compound acetate (B1210297) as a component of extracts from the plant Rhinanthus angustifolius. mdpi.com Studies on these extracts have revealed significant inhibitory activities against a range of enzymes. mdpi.comresearchgate.net

Extracts obtained using various solvents and methods demonstrated dual inhibition against the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. mdpi.com Furthermore, several extracts showed inhibitory properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.comresearchgate.net All tested extracts were also found to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comresearchgate.net The inhibition capacity for these digestive enzymes was found to be highly correlated with the presence of polyphenols and terpenoids in the extracts. mdpi.com

| Enzyme | Inhibitory Activity Range | Most Active Extract Type |

|---|---|---|

| Acetylcholinesterase (AChE) | Up to 2.63 mg GALAE/g | Alcoholic Extracts (HAE and MAC) |

| Butyrylcholinesterase (BChE) | 0.90 to 4.94 mg GALAE/g | HAE-Ethyl Acetate and MAC-Ethanol Extracts |

| α-Amylase | 0.07–0.70 mmol ACAE/g | MAC-Ethanol Extract |

| α-Glucosidase | 0.03–1.30 mmol ACAE/g | SOX-Ethanol Extract |

| Tyrosinase | 10.62 to 52.80 mg KAE/g | SOX-Methanol Extract |

Receptor Binding and Target Interactions (e.g., Potential targets for COVID-19 related pathways)

In the search for potential therapeutics for complex diseases like COVID-19, computational methods such as molecular docking are employed to predict interactions between phytochemicals and host proteins. An in silico network pharmacology study identified 7-oxo-10α-cucurbitadienol as a compound with the potential to interact with several human protein targets relevant to SARS-CoV-2 infection pathways. nih.govnih.govresearchgate.net

These virtual screening studies predicted that 7-oxo-10α-cucurbitadienol could bind to multiple targets, suggesting a multi-faceted mechanism. nih.govnih.gov While these findings are computational and await experimental validation, they provide a valuable roadmap for future research into the compound's therapeutic potential.

| Potential Protein Target | Reported Binding Energy (kcal/mol) | Relevance to COVID-19 |

|---|---|---|

| Interleukin-6 (IL6) | -6.9 | A key pro-inflammatory cytokine involved in the "cytokine storm." |

| Dipeptidyl peptidase-4 (DPP4) | Not Specified | A potential receptor for viral entry. |

| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Involved in signaling pathways that can be hijacked by viruses. |

| Histone Deacetylase 2 (HDAC2) | Not Specified | Plays a role in regulating inflammatory gene expression. |

| Receptor-Interacting Protein Kinase 1 (RIPK1) | Not Specified | A key regulator of inflammation and cell death. |

| Vascular Endothelial Growth Factor A (VEGFA) | Not Specified | Implicated in the vascular damage seen in severe COVID-19. |

Structure Activity Relationship Sar Studies of 7 Oxo 10alpha Cucurbitadienol and Its Analogues

Impact of the 7-Oxo Group on Biological Potency

The presence of an oxygenated function at the C-7 position is a critical determinant of biological activity in the cucurbitane skeleton. The introduction of a keto (oxo) group at this position in 10α-cucurbitadienol to form 7-Oxo-10alpha-cucurbitadienol has been shown to enhance its anti-inflammatory properties. scienceasia.org

Research comparing the anti-inflammatory effects of these two compounds on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice demonstrated that this compound exhibited stronger activity than its non-oxo precursor, 10α-cucurbitadienol. scienceasia.org The 50% inhibitory dose (ID₅₀) for this compound was 0.7 mg per ear, whereas the effect of 10α-cucurbitadienol was weaker. scienceasia.org This suggests that the electron-withdrawing nature and the change in local geometry imparted by the 7-oxo group are favorable for the molecule's anti-inflammatory action. scienceasia.orgacs.org this compound is specifically defined as a tetracyclic triterpenoid (B12794562) that is the 7-oxo derivative of cucurbitadienol (B1255190). nih.gov

Table 1: Comparison of Anti-inflammatory Activity

| Compound | Structure Modification | ID₅₀ (TPA-induced ear inflammation) |

|---|---|---|

| 10α-Cucurbitadienol | Parent compound (7-H₂) | Weaker than 7-oxo derivative scienceasia.org |

| 7-Oxo-10α-cucurbitadienol | Addition of 7-oxo group | 0.7 mg/ear scienceasia.org |

Contributions of Acetyl and Dihydro Derivatives to Activity Profiles

Further modifications to the this compound structure, such as acetylation at the C-3 hydroxyl group and saturation of the side chain, also influence its biological profile. Both the 3-acetyl and the 24-dihydro derivatives of this compound have demonstrated significant inhibitory activity against TPA-induced ear inflammation in mice. researchgate.netresearchgate.net

Acetyl Derivative: The acetylation of the 3β-hydroxyl group results in this compound acetate (B1210297). mdpi.com While this derivative maintains marked anti-inflammatory activity, studies on other related triterpenoids have shown that acetylation can sometimes lead to a decrease in potency for other biological effects, such as antiproliferative activity. researchgate.netkesifaraci.com For instance, acetyl derivatives of certain sesquiterpene lactones were found to be 4–10 times weaker than the parent compounds against cancer cell lines. kesifaraci.com This indicates that the effect of the acetyl group is highly dependent on the specific biological target and assay.

Dihydro Derivative: The 24-dihydro derivative is formed by the saturation of the C-24 double bond in the side chain. This modification also yields a compound with notable anti-inflammatory effects, comparable to the parent molecule. researchgate.netresearchgate.net This suggests that for anti-inflammatory action, the unsaturation at C-24 is not an absolute requirement.

Table 2: Activity of this compound Derivatives

| Derivative | Modification | Observed Biological Activity |

|---|---|---|

| This compound acetate | Acetylation of 3β-hydroxyl group | Marked anti-inflammatory activity researchgate.netmdpi.com |

| 24-Dihydro-7-oxo-10alpha-cucurbitadienol | Saturation of C-24 double bond | Marked anti-inflammatory activity researchgate.netresearchgate.net |

Influence of Side Chain Modifications on Biological Activity

The diversity of biological activities observed within the cucurbitacin family is largely attributed to variations in their side chains. nih.gov These modifications, including changes in length, saturation, and the presence and position of hydroxyl or acetyl groups, significantly influence the pharmacological profile. nih.govwikipedia.org

For cucurbitane-type triterpenoids in general, the side chain plays a crucial role in cytotoxicity and other biological effects. nih.gov The activity of the 24-dihydro derivative of this compound, as mentioned previously, is a direct example of how side chain modification (saturation) affects the activity profile. researchgate.net While it retains anti-inflammatory potency, this change could alter other activities, such as interactions with different cellular targets. The broad spectrum of cucurbitacin derivatives found in nature, each with unique side chains, underscores the importance of this part of the molecule for generating compounds with distinct biological functions. researchgate.netnih.gov

Stereochemical Considerations and Conformational Analysis

The cucurbitane skeleton is characterized by specific stereochemistry, including the 10α configuration, which distinguishes it from other triterpenoids. researchgate.netwikipedia.org Conformational analysis of the parent compound, 10α-cucurbitadienol, provides insight into the likely three-dimensional structure of its 7-oxo derivative. acs.org The molecule adopts a specific chair or boat-like conformation for its rings to minimize steric and torsional strain. quimicaorganica.org This defined spatial arrangement of the rings and the side chain is critical for how the molecule fits into the active site of enzymes or receptors, thereby dictating its biological efficacy. Any change in stereochemistry at key centers could lead to a significant loss or alteration of activity. acs.orgwiley.com

Potential Research Applications and Future Directions

Lead Compound Identification for Novel Therapeutic Agents

7-Oxo-10alpha-cucurbitadienol has demonstrated notable biological activities, particularly anti-inflammatory effects, making it a strong candidate as a lead compound for the development of new therapeutic agents. nih.govscienceasia.orgevitachem.com A study has shown its marked inhibitory activity against TPA-induced ear inflammation in mice. researchgate.netresearchgate.net This inherent bioactivity provides a valuable starting point for medicinal chemists to design and synthesize novel derivatives with enhanced potency and specificity.

The broader family of cucurbitacins, to which this compound belongs, is well-known for a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. biorxiv.orgnih.govnih.gov For instance, cucurbitacins B, D, and E have shown potent anti-tumor activities. nih.govcabidigitallibrary.org This suggests that derivatives of this compound could be explored for similar applications. The structural diversity within the cucurbitacin class, often differing by the placement of hydroxyl or acetyl groups, leads to varied biological actions. mdpi.comnih.gov This provides a rationale for creating a library of this compound analogs to screen for a range of therapeutic targets.

Furthermore, network pharmacology studies have identified this compound as a potential agent against various diseases by targeting multiple proteins. nih.govnih.gov This multi-target capability is a desirable trait for lead compounds in the development of treatments for complex diseases. The combination of its known anti-inflammatory properties and the diverse bioactivities of related cucurbitacins underscores the potential of this compound as a scaffold for the discovery of novel drugs. researchgate.netkinkiagri.or.jpresearchgate.net

Biotechnological Approaches for Sustainable Production

The natural abundance of this compound can be limited, making sustainable production methods a critical area of research. Biotechnological approaches, such as metabolic engineering in microbial or plant-based systems, offer a promising alternative to traditional chemical synthesis or extraction from natural sources. nih.gov

Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae and plants like Nicotiana benthamiana for the high-level production of cucurbitadienol (B1255190), the precursor to many cucurbitacins. biorxiv.orgbiorxiv.org These engineered systems could be adapted for the production of this compound by introducing the specific enzymes responsible for its biosynthesis. The elucidation of the biosynthetic pathways of various cucurbitacins in plants like cucumber, melon, and watermelon has identified key enzymes, including cytochrome P450s and acyltransferases, that can be utilized in these engineered systems. biorxiv.orgnih.gov

Furthermore, hairy root cultures of plants like Cucurbita pepo have been explored as a platform to increase the production of cucurbitacins. frontiersin.org This method, combined with metabolic engineering techniques, could be optimized for the sustainable and scalable production of this compound. These biotechnological strategies not only ensure a consistent supply of the compound for research and development but also offer an environmentally friendly production route. unh.eduresearchgate.net

Advanced Mechanistic Studies using Omics Technologies

To fully understand the therapeutic potential of this compound, advanced mechanistic studies employing "omics" technologies are essential. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular pathways affected by this compound.

For instance, network pharmacology, an approach that integrates data from various omics platforms, has already been used to predict the protein targets of this compound. nih.gov These computational predictions can be validated and expanded upon using experimental omics techniques. Transcriptomic analysis of cells or tissues treated with this compound can reveal changes in gene expression, providing insights into the signaling pathways it modulates.

Proteomic studies can identify the proteins that directly interact with the compound, revealing its primary molecular targets. This is particularly relevant as other cucurbitacins are known to interact with key signaling proteins like STAT3 and components of the NF-κB pathway. researchgate.netmdpi.comnih.gov Metabolomic analysis can uncover the downstream effects of this compound on cellular metabolism. By integrating these multi-omics datasets, researchers can construct a detailed map of the compound's mechanism of action, which is crucial for its development as a therapeutic agent.

Development of Targeted Delivery Systems for in vivo Research

A significant hurdle in the clinical translation of many natural products, including cucurbitacins, is their potential toxicity and poor bioavailability. nih.govmdpi.com The development of targeted delivery systems is a key strategy to overcome these challenges and facilitate in vivo research on this compound.

Nano-carrier systems, such as polymeric micelles and liposomes, have been successfully used to improve the solubility, stability, and tumor-targeted delivery of other cucurbitacins like cucurbitacin I and B. nih.govnih.govijisrt.com These delivery systems can enhance the therapeutic efficacy while minimizing off-target effects. For example, polymeric micelles have been shown to effectively deliver cucurbitacins to tumor sites, leading to tumor regression in animal models. nih.govijisrt.com

Similar strategies can be applied to this compound. By encapsulating the compound in nanoparticles, its pharmacokinetic profile can be improved, allowing for sustained release and targeted accumulation in diseased tissues. nih.gov This approach would not only enhance its therapeutic potential but also enable more accurate in vivo studies to evaluate its efficacy and safety. The development of such targeted delivery systems is a critical step towards realizing the clinical potential of this compound.

Comparative Pharmacological Profiling with Other Cucurbitacins

To better understand the unique therapeutic potential of this compound, a systematic comparative pharmacological profiling against other well-characterized cucurbitacins is necessary. The cucurbitacin family is diverse, with members like cucurbitacin B, D, E, and I exhibiting distinct biological activities. cabidigitallibrary.orgmdpi.comnih.gov

These differences are often attributed to minor structural variations. mdpi.comnih.gov For example, cucurbitacins B and E are known to inhibit the STAT3 signaling pathway, while cucurbitacin D also inhibits STAT3 activation. mdpi.com Comparative studies can help to elucidate the structure-activity relationships within the cucurbitacin class.

By directly comparing the effects of this compound with other cucurbitacins on various cancer cell lines and in animal models of inflammation, researchers can identify its unique pharmacological profile. nih.govmdpi.comnih.gov This could reveal novel mechanisms of action or a superior therapeutic window for specific indications. Such comparative studies are essential for positioning this compound within the broader landscape of cucurbitacin research and for identifying its most promising therapeutic applications. nih.govspandidos-publications.combohrium.com

Elucidation of Additional Biosynthetic Genes and Enzymes

While significant progress has been made in understanding the biosynthesis of some cucurbitacins, the specific enzymes responsible for the formation of this compound from its precursor, cucurbitadienol, remain to be fully elucidated. biorxiv.orgnih.gov Identifying these genes and enzymes is crucial for several reasons.

Firstly, it would enable the complete biosynthetic pathway to be reconstituted in engineered microorganisms or plants for sustainable production, as discussed earlier. The biosynthesis of cucurbitacins involves a series of oxidation and acetylation steps catalyzed by enzymes like cytochrome P450s (CYPs) and acyltransferases. biorxiv.org The identification of the specific CYP that introduces the 7-oxo group is a key missing piece of the puzzle.

Secondly, understanding the complete biosynthetic pathway can provide insights into the evolution of chemical diversity in the cucurbitacin family. nih.gov Comparative genomics and transcriptomics of different cucurbitacin-producing plants can help to identify candidate genes. nih.gov Functional characterization of these genes in heterologous expression systems can then confirm their role in the biosynthesis of this compound. globalauthorid.com

In-depth Conformational and Dynamic Studies to Inform Drug Design

To guide the rational design of more potent and selective analogs of this compound, in-depth conformational and dynamic studies are required. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structural information.

Understanding the conformational flexibility of the molecule is also important, as it can influence its binding to biological targets. biorxiv.org Molecular dynamics simulations can be used to explore the conformational landscape of this compound and its interactions with target proteins. This information can be used to design derivatives with improved binding affinity and specificity.

For example, knowing the precise orientation of the 7-oxo group and other functional groups within the binding pocket of a target protein can inform the design of new analogs with enhanced interactions. These computational and experimental structural studies are an integral part of modern drug discovery and will be essential for optimizing the therapeutic properties of this compound. spandidos-publications.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.